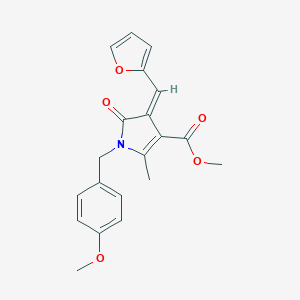
(2Z,5E)-5-(3-chloro-4-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z,5E)-5-(3-chloro-4-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the thiazolidinone family and has been studied extensively for its biological and pharmacological properties.
作用機序
The mechanism of action of (2Z,5E)-5-(3-chloro-4-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
(2Z,5E)-5-(3-chloro-4-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. It has also been shown to exhibit anti-inflammatory and antidiabetic properties.
実験室実験の利点と制限
The advantages of using (2Z,5E)-5-(3-chloro-4-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one in lab experiments include its broad-spectrum antimicrobial activity, high potency, and low toxicity. However, its limitations include its poor solubility in water and limited stability under certain conditions.
将来の方向性
There are several future directions for research on (2Z,5E)-5-(3-chloro-4-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one. One area of focus could be the development of new synthetic methods to improve the yield and purity of the compound. Another area of focus could be the investigation of its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to elucidate the mechanism of action of the compound and its interactions with various cellular targets.
合成法
The synthesis of (2Z,5E)-5-(3-chloro-4-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one involves the reaction of 3-methyl-2-thioxo-1,3-thiazolidin-4-one with 3-chloro-4-methoxybenzaldehyde and methylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent and a catalyst. The yield of the product can be improved by optimizing the reaction conditions and purification methods.
科学的研究の応用
(2Z,5E)-5-(3-chloro-4-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit a wide range of biological and pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.
特性
製品名 |
(2Z,5E)-5-(3-chloro-4-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C13H13ClN2O2S |
分子量 |
296.77 g/mol |
IUPAC名 |
(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-3-methyl-2-methylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H13ClN2O2S/c1-15-13-16(2)12(17)11(19-13)7-8-4-5-10(18-3)9(14)6-8/h4-7H,1-3H3/b11-7+,15-13? |
InChIキー |
SAQIEDISFDGKCR-RVMILWIASA-N |
異性体SMILES |
CN=C1N(C(=O)/C(=C\C2=CC(=C(C=C2)OC)Cl)/S1)C |
SMILES |
CN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OC)Cl)S1)C |
正規SMILES |
CN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OC)Cl)S1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



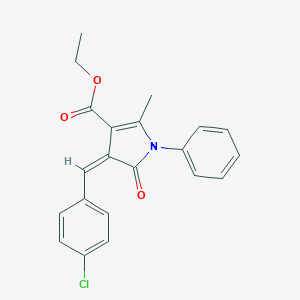
![methyl 2-methyl-1-(3-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298989.png)
![ethyl 2-[3-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298990.png)
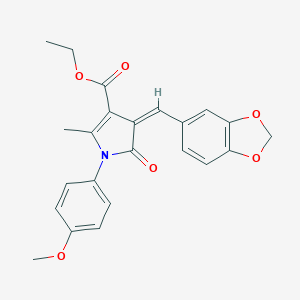
![ethyl 2-[4-(cyanomethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298994.png)
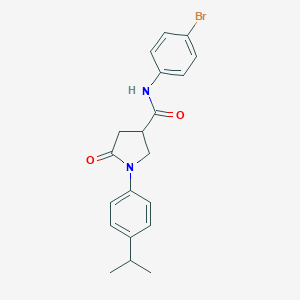
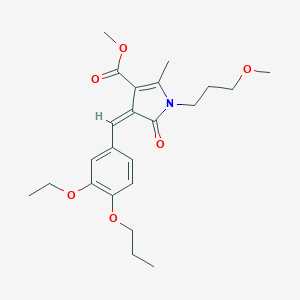
![ethyl 2-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299001.png)
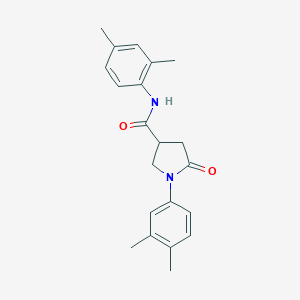
![ethyl 2-[3-ethoxy-4-(2-propynyloxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299003.png)
![ethyl (5E)-5-[(3-hydroxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B299004.png)
![ethyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299006.png)

